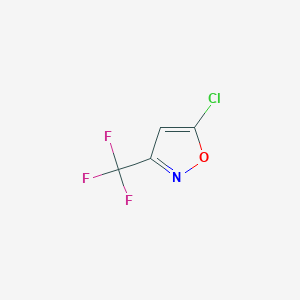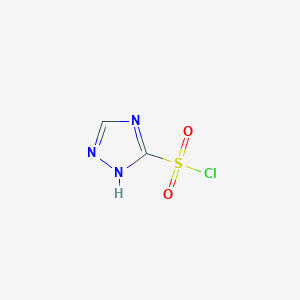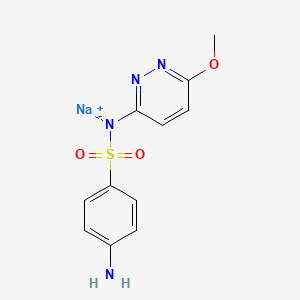
5-Chloro-3-(trifluoromethyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(trifluoromethyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-chloro-3-(trifluoromethyl)isoxazole involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3) . This reaction allows for the facile synthesis of structurally diverse 5-(trifluoromethyl)isoxazole derivatives . Another method involves the [3 + 2] cycloaddition reactions using a stable nitrile oxide precursor for trifluoroacetonitrile oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. Microwave-assisted one-pot methods and catalyst-free reactions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The isoxazole ring can participate in [3 + 2] cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Trifluoroacetic Anhydride: Used in the denitrogenative cyclization of vinyl azides.
Triethylamine (NEt3): Acts as a base in various synthetic routes.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-3-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(trifluoromethyl)isoxazole: Similar structure but with a methyl group instead of a chlorine atom.
5-Phenyl-3-(trifluoromethyl)isoxazole: Features a phenyl group at the 5-position.
Uniqueness
5-Chloro-3-(trifluoromethyl)isoxazole is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-3-1-2(9-10-3)4(6,7)8/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBVNQZIYKLOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117541-42-1 |
Source


|
| Record name | 5-chloro-3-(trifluoromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)





![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)



![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)



